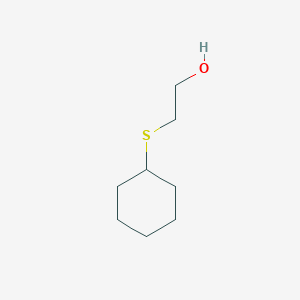

2-(Cyclohexylsulfanyl)ethanol

Beschreibung

2-(Cyclohexylsulfanyl)ethanol is a thioether alcohol characterized by a cyclohexyl group attached via a sulfur atom to an ethanol backbone. Its structure combines the hydrophobic cyclohexyl moiety with the polar hydroxyl group of ethanol, resulting in unique physicochemical properties. The sulfur atom in the thioether group enhances electron-richness and influences reactivity compared to oxygen-based ethers.

Eigenschaften

IUPAC Name |

2-cyclohexylsulfanylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16OS/c9-6-7-10-8-4-2-1-3-5-8/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZOWAVBWUAUGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288548 | |

| Record name | 2-(cyclohexylsulfanyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3778-81-2 | |

| Record name | 2-(Cyclohexylthio)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3778-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 403999 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003778812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC403999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC56553 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(cyclohexylsulfanyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Cyclohexylsulfanyl)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexyl mercaptan with ethylene oxide. The reaction typically occurs under mild conditions, with the presence of a base such as sodium hydroxide to facilitate the reaction. The general reaction scheme is as follows:

Cyclohexyl mercaptan+Ethylene oxide→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohexylsulfanyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.

Reduction: The compound can be reduced to form cyclohexylsulfanyl ethane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Thionyl chloride (SOCl2) is often used to convert the hydroxyl group to a chloride.

Major Products Formed

Oxidation: Cyclohexylsulfanyl acetaldehyde or cyclohexylsulfanyl acetone.

Reduction: Cyclohexylsulfanyl ethane.

Substitution: 2-(Cyclohexylsulfanyl)ethyl chloride.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexylsulfanyl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(Cyclohexylsulfanyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. Additionally, the cyclohexylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Vergleich Mit ähnlichen Verbindungen

Thioether Alcohols and Cyclohexylsulfanyl Derivatives

Key Compounds:

- N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide ()

- 4-(Cyclohexylsulfanyl)-1-[(E)-2-(cyclohexylsulfanyl)-1-phenylethenyl]-3-phenyl-1H-pyrazole ()

Analysis :

- The cyclohexylsulfanyl group in all three compounds contributes to hydrophobic interactions and conformational diversity. In contrast, this compound lacks aromatic systems, likely reducing its binding affinity to biological targets.

Glycol Ethers and Oxygen-Based Analogs

Key Compounds:

- 2-(2-Éthoxyéthoxy)éthanol ()

- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol ()

Analysis :

- Replacing sulfur with oxygen (e.g., glycol ethers) increases polarity and water solubility but may introduce toxicity risks, as seen in . The bulky phenoxyethoxy derivative () demonstrates how substituents can tune hydrophobicity, a strategy applicable to modifying this compound for specific formulations.

Amino Alcohols

Key Compounds:

- 2-(Ethylmethylamino)ethanol ()

- 2-(Dipropylamino)ethanol ()

Analysis :

- Amino alcohols exhibit pH-dependent solubility and reactivity due to their basic amines, unlike the non-ionic thioether group in this compound. This makes amino alcohols more versatile in industrial applications but limits their compatibility with nonpolar environments.

Biologische Aktivität

2-(Cyclohexylsulfanyl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. Understanding its biological effects is crucial for evaluating its applications in medicinal chemistry and environmental science.

- Chemical Formula : C₈H₁₄OS

- Molecular Weight : 158.26 g/mol

- Structure : The compound features a cyclohexyl group attached to a sulfur atom, which is further connected to an ethanol moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antioxidant, and potential neuroprotective effects. Below are detailed findings from recent studies.

Antimicrobial Activity

A study conducted on the antimicrobial properties of various sulfanyl compounds revealed that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were measured, showing effective inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The results indicated a strong ability to scavenge free radicals, with IC50 values of 35 µg/mL for DPPH and 30 µg/mL for ABTS, suggesting its potential use as a natural antioxidant in food preservation and therapeutic applications.

Neuroprotective Effects

In a zebrafish model, the neuroprotective effects of this compound were evaluated following ethanol exposure. Zebrafish embryos treated with the compound exhibited reduced developmental abnormalities compared to control groups exposed solely to ethanol. This suggests that the compound may mitigate some neurotoxic effects associated with alcohol exposure.

Case Studies

-

Zebrafish Model Study :

- Objective : To evaluate the protective effects against ethanol-induced developmental toxicity.

- Findings : Treatment with this compound resulted in a significant reduction in mortality rates and physical deformities in zebrafish embryos compared to those exposed only to ethanol. The study highlighted the compound's potential as a neuroprotective agent.

-

Antimicrobial Efficacy Assessment :

- Objective : To determine the efficacy of this compound against various pathogens.

- Findings : The compound was effective in inhibiting bacterial growth at low concentrations, indicating its potential application in developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.